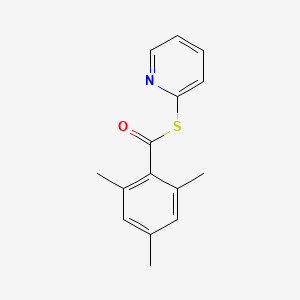
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate: is an organic compound that features a pyridine ring and a trimethylbenzene moiety connected through a carbothioate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate typically involves the reaction of pyridine-2-thiol with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carbothioate linkage, potentially leading to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted pyridine or benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyridine ring can act as a ligand, coordinating with metal ions or other active sites in biological molecules.
Comparación Con Compuestos Similares
- S-(Pyridin-2-yl) 4-nitrobenzothioate
- S-(Pyridin-2-yl) 4-methylbenzothioate
- S-(Pyridin-2-yl) 4-methoxybenzothioate
Comparison: S-Pyridin-2-yl 2,4,6-trimethylbenzene-1-carbothioate is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. In contrast, the similar compounds listed above have different substituents on the benzene ring, which can lead to variations in their chemical and physical properties.
Propiedades
Número CAS |
81787-27-1 |
|---|---|
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
S-pyridin-2-yl 2,4,6-trimethylbenzenecarbothioate |
InChI |
InChI=1S/C15H15NOS/c1-10-8-11(2)14(12(3)9-10)15(17)18-13-6-4-5-7-16-13/h4-9H,1-3H3 |
Clave InChI |
JXXAWEHLZDJNTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)SC2=CC=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


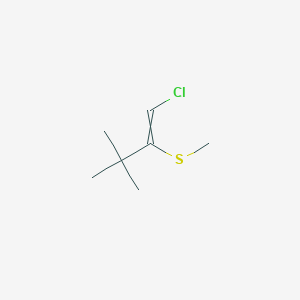
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
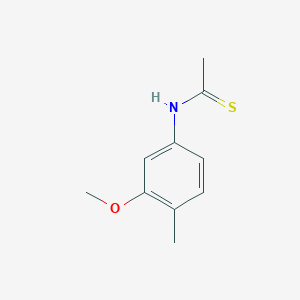
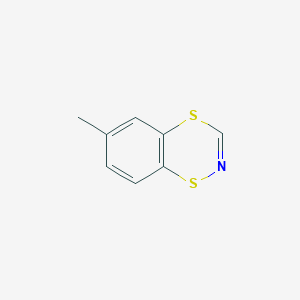
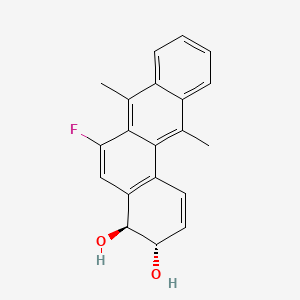

![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
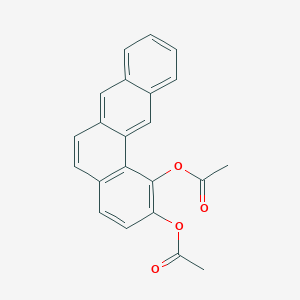

![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)

![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
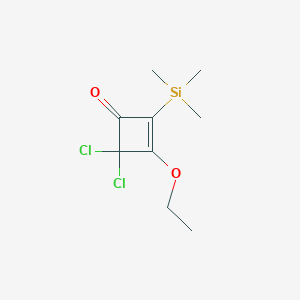
![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
